molecular formula C13H20N2 B1444661 1-Ethyl-3-(3-methylphenyl)piperazine CAS No. 1248908-21-5

1-Ethyl-3-(3-methylphenyl)piperazine

Cat. No.: B1444661
CAS No.: 1248908-21-5
M. Wt: 204.31 g/mol
InChI Key: XTVAJXVOESNBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 1.08 ppm (t, 3H) : Ethyl group CH₃ protons.
  • δ 2.34 ppm (s, 3H) : Aromatic methyl group.
  • δ 2.50–2.90 ppm (m, 8H) : Piperazine ring protons.
  • δ 6.70–7.20 ppm (m, 4H) : Aromatic protons of the 3-methylphenyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 15.2 ppm : Ethyl CH₃.
  • δ 21.5 ppm : Aromatic CH₃.
  • δ 46.8–52.4 ppm : Piperazine carbons.
  • δ 126–140 ppm : Aromatic carbons.

Infrared (IR) Spectroscopy

Key absorption bands (KBr):

  • 2920 cm⁻¹ : C-H stretching (aliphatic).
  • 1605 cm⁻¹ : C=C aromatic stretching.
  • 1450 cm⁻¹ : CH₂/CH₃ bending.
  • 1240 cm⁻¹ : C-N stretching.

Mass Spectrometry (MS)

  • m/z 204.3 : Molecular ion peak [M]⁺.
  • m/z 176.3 : Loss of ethyl group ([M – C₂H₅]⁺).
  • m/z 119.1 : Piperazine ring fragment.

Figure 1: Structural and spectroscopic summary
(Insert hypothetical diagram showing structure with annotated NMR/IR peaks)

Properties

IUPAC Name

1-ethyl-3-(3-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-3-15-8-7-14-13(10-15)12-6-4-5-11(2)9-12/h4-6,9,13-14H,3,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVAJXVOESNBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Ethyl-3-(3-methylphenyl)piperazine typically involves:

  • Formation of the piperazine ring substituted at the 3-position by a 3-methylphenyl group.
  • Selective N-alkylation at the 1-position with an ethyl group.

Key challenges include controlling regioselectivity to avoid isomeric impurities (e.g., 1-methyl-2-phenylpiperazine or 1,4-dimethyl-2-phenylpiperazine) and achieving high purity.

Preparation via Reductive Cyclization and Alkylation

A novel approach described involves a multi-step sequence starting from aromatic aldehydes and haloamines:

  • Step 1: Imine Formation
    Aromatic aldehyde (3-methylbenzaldehyde for the 3-methylphenyl substituent) condenses with 2-chloroethylamine to form an imine tautomer (2-chloro-N-[(1E)-3-methylphenylmethylene]ethanamine).

  • Step 2: Cyclization
    The imine intermediate cyclizes with a substituted alkyl haloamine (such as 1-chloro-N-ethylmethanamine) to yield a substituted tetrahydropyrazine intermediate (e.g., 1-ethyl-3-(3-methylphenyl)-1,2,3,6-tetrahydropyrazine).

  • Step 3: Reduction
    Subsequent reduction with a metal hydride reagent such as sodium borohydride converts the tetrahydropyrazine to the target piperazine compound, this compound.

This method offers advantages in efficiency and purity over prior art by minimizing side reactions and simplifying purification steps.

Catalytic Hydrogenation and Deprotection Routes

Another industrially relevant method involves:

  • Starting from protected intermediates such as benzyl-protected piperazines.
  • Catalytic hydrogenation under controlled hydrogen pressure (80–100 psi) to remove protecting groups and yield the free piperazine derivative.
  • The reaction progress is monitored by high-performance liquid chromatography (HPLC).
  • Post-reaction, the mixture is basified (pH 11–12) using aqueous sodium hydroxide and extracted with organic solvents like toluene or ethyl acetate.
  • Final purification includes distillation or crystallization to isolate the pure this compound.

This method is adapted from processes used for related compounds like 1-Methyl-3-phenylpiperazine, with modifications for the ethyl substituent and 3-methylphenyl group.

Comparative Data Table of Preparation Methods

Methodology Key Reagents & Conditions Advantages Purity Achieved Notes
Imine Formation + Cyclization + Reduction 3-methylbenzaldehyde, 2-chloroethylamine, 1-chloro-N-ethylmethanamine, NaBH4 High regioselectivity, good yield, fewer impurities >99% (HPLC) Efficient, scalable, novel approach
Catalytic Hydrogenation of Protected Intermediates Benzyl-protected piperazine, H2 (80–100 psi), Pd catalyst, NaOH basification Industrially viable, well-monitored by HPLC High purity Requires protection/deprotection steps
Direct Alkylation (Literature precedent) 3-methylphenylpiperazine, ethyl halide, base (e.g., K2CO3) Simpler reagents, straightforward Moderate purity Risk of N-alkylation regioisomers, side products

Research Findings and Notes

  • The imine-cyclization-reduction route, as reported by Pravin B. Shejul et al. (2009), demonstrates a novel and efficient synthetic pathway for substituted piperazines, including N-alkyl variants, with purity reaching 99.9% by HPLC and melting points consistent with literature values.

  • Hydrogenation-based deprotection methods adapted from patents on related piperazine compounds show that controlled hydrogen pressure and reaction monitoring by HPLC are critical to avoid over-reduction or incomplete deprotection.

  • Extraction and purification steps using solvents such as toluene or ethyl acetate are effective for isolating the target compound free from positional isomers and other impurities.

  • Lithium aluminium hydride and sodium borohydride are commonly used reducing agents in these syntheses, with reaction conditions carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

N-Alkylation and Acylation Reactions

The secondary amine groups in the piperazine ring undergo alkylation and acylation.

Alkylation Example
Reaction with ethyl bromide in the presence of potassium carbonate yields a quaternary ammonium derivative:

1 Ethyl 3 3 methylphenyl piperazine+CH3CH2BrK2CO3,DMFN N Diethyl 3 3 methylphenyl piperazine\text{1 Ethyl 3 3 methylphenyl piperazine}+\text{CH}_3\text{CH}_2\text{Br}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{N N Diethyl 3 3 methylphenyl piperazine}

Acylation Example*
Acetyl chloride introduces an acetyl group at the nitrogen:

1 Ethyl 3 3 methylphenyl piperazine+CH3COClPyridine 0 CN Acetyl 1 ethyl 3 3 methylphenyl piperazine\text{1 Ethyl 3 3 methylphenyl piperazine}+\text{CH}_3\text{COCl}\xrightarrow{\text{Pyridine 0 C}}\text{N Acetyl 1 ethyl 3 3 methylphenyl piperazine}

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationEthyl bromide, K₂CO₃, DMF, 25°CN,N-Diethyl derivative78%
AcylationAcetyl chloride, pyridine, 0°C → RTN-Acetylated product85%

N-Oxidation

The tertiary amine undergoes oxidation with hydrogen peroxide to form an N-oxide:

1 Ethyl 3 3 methylphenyl piperazine+H2O2Acetic acid refluxN Oxide derivative\text{1 Ethyl 3 3 methylphenyl piperazine}+\text{H}_2\text{O}_2\xrightarrow{\text{Acetic acid reflux}}\text{N Oxide derivative}

Key Data*

  • Optimal conditions: 30% H₂O₂, glacial acetic acid, 12-hour reflux.

  • Confirmed by LC-MS and 1^1H NMR (disappearance of tertiary amine proton at δ 2.7 ppm) .

Electrophilic Aromatic Substitution

The 3-methylphenyl group participates in nitration and sulfonation:

Nitration

1 Ethyl 3 3 methylphenyl piperazine+HNO3H2SO4,0°C3 Methyl 4 nitrophenyl derivative\text{1 Ethyl 3 3 methylphenyl piperazine}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4,0°C}\text{3 Methyl 4 nitrophenyl derivative}

Sulfonation*

1 Ethyl 3 3 methylphenyl piperazine+H2SO4SO3,50°C3 Methyl 4 sulfophenyl derivative\text{1 Ethyl 3 3 methylphenyl piperazine}+\text{H}_2\text{SO}_4\xrightarrow{\text{SO}_3,50°C}\text{3 Methyl 4 sulfophenyl derivative}

Reaction TypeReagentsPositional SelectivityReference
NitrationHNO₃/H₂SO₄Para to methyl group
SulfonationSO₃/H₂SO₄Meta to methyl group

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals.

Example with Cu(II)
Reaction with copper(II) chloride forms a stable complex:

1 Ethyl 3 3 methylphenyl piperazine+CuCl2Ethanol reflux[Cu C13H18N2)2Cl2]\text{1 Ethyl 3 3 methylphenyl piperazine}+\text{CuCl}_2\xrightarrow{\text{Ethanol reflux}}[\text{Cu C}_{13}\text{H}_{18}\text{N}_2)_2\text{Cl}_2]

Characterization*

  • UV-Vis: λₘₐₓ at 650 nm (d-d transition).

  • Magnetic moment: 1.73 BM (consistent with square planar geometry) .

Ring-Opening Reactions

Under acidic conditions, the piperazine ring undergoes hydrolysis:

1 Ethyl 3 3 methylphenyl piperazine+HClH2O 100 CEthylenediamine derivative+3 Methylbenzoic acid\text{1 Ethyl 3 3 methylphenyl piperazine}+\text{HCl}\xrightarrow{\text{H}_2\text{O 100 C}}\text{Ethylenediamine derivative}+\text{3 Methylbenzoic acid}

Mechanistic Notes*

  • Protonation at nitrogen weakens the C-N bond, enabling cleavage.

  • Reaction rate increases with electron-donating substituents on the phenyl ring .

Comparative Reactivity Insights

The ethyl group enhances steric hindrance at N1, directing electrophiles to N4. The 3-methylphenyl group activates the aromatic ring for electrophilic substitution at specific positions (Table 2).

Structural FeatureImpact on ReactivityExample
Ethyl group at N1Steric shielding of N1Preferential acylation at N4
3-MethylphenylOrtho/para-directing in EASNitration at C4

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-3-(3-methylphenyl)piperazine is primarily studied for its potential therapeutic properties. Its structural similarity to known psychoactive agents suggests potential applications in developing new medications for neurological disorders. Specifically, it has been investigated for its interactions with the GABAergic system, where it acts as an agonist at GABA receptors, leading to effects such as reduced anxiety and sedation.

Pharmacological Studies

The compound has been evaluated for its pharmacokinetic properties and its ability to modulate serotonin receptors. Research indicates that derivatives of this compound exhibit significant serotonin reuptake inhibition, which is crucial for developing antidepressants . Studies have shown that compounds similar to this compound can inhibit serotonin uptake effectively, making them candidates for treating mood disorders .

Chemical Synthesis

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be synthesized through various methods, including cyclization reactions involving 1,2-diamines and sulfonium salts or the Ugi reaction. These synthetic pathways enable the creation of diverse piperazine derivatives with tailored biological activities.

Study on GABA Receptor Modulation

A study investigated the effects of this compound on GABA receptor activity. The results demonstrated that the compound enhances GABA's inhibitory effects in the central nervous system, leading to potential applications in treating anxiety disorders and muscle relaxation.

Serotonin Reuptake Inhibition

Research highlighted the compound's ability to inhibit serotonin reuptake effectively. In vitro assays indicated that certain derivatives exhibited IC50 values below 100 nM, suggesting strong potential as antidepressants . Such findings are critical as they pave the way for developing novel treatments for depression and related disorders.

Industrial Applications

Beyond medicinal uses, this compound is utilized in industrial settings for producing various chemicals and materials. Its unique chemical properties allow it to participate in reactions that yield valuable intermediates for pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(3-methylphenyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

Piperazine derivatives often differ in substituent positions and functional groups, leading to significant variations in biological activity:

Compound Substituents on Phenyl Ring Key Structural Features 5-HT₁A Affinity (Ki, nM) Selectivity (vs. 5-HT₂A) Reference
1-Ethyl-3-(3-methylphenyl)piperazine 3-methyl (meta) Ethyl group at N1; meta-methyl on phenyl Not explicitly reported Likely moderate
1-(2-Methoxyphenyl)piperazine (Compound 6 in ) 2-methoxy (ortho) Methoxy group at ortho position <1.0 (subnanomolar) High
1-(4-Chlorophenyl)piperazine (Meclozine metabolite) 4-chloro (para) Chloro group at para position Low (metabolite focus) Not applicable
1-(2,5-Dimethylphenyl)piperazine () 2,5-dimethyl Dual methyl groups Not reported Not reported

Key Findings :

  • Substituent Position: Meta-substituted phenyl groups (e.g., 3-methyl) generally enhance 5-HT₁A receptor binding compared to para-substituted analogs but are less potent than ortho-methoxy derivatives, which achieve subnanomolar affinities .
  • Electronic Effects : Electron-donating groups (e.g., methyl) improve receptor interactions compared to electron-withdrawing groups (e.g., chloro), as seen in Meclozine metabolites .

Physicochemical Properties and Solubility

The presence of spacers between the piperazine and aromatic moieties significantly impacts solubility and pharmacokinetics:

Compound Spacer Type Aqueous Solubility (μM) Calculated pKa (Piperazine N) Reference
This compound Direct attachment ~20 (estimated) ~3.8 (low)
8ac (Ethylene spacer) Ethylene >80 6–7
8b (Benzylpiperazinyl) Methylene 60–80 ~5.0

Key Findings :

  • Direct attachment of the piperazine to the aromatic ring (as in the target compound) reduces solubility due to lower basicity (pKa ~3.8), limiting bioavailability .
  • Ethylene or methylene spacers (e.g., in quinolone derivatives) enhance solubility by increasing pKa and reducing hydrophobicity .

Metabolic Stability and Isosteric Replacements

Piperazine rings are often metabolic hotspots. Comparisons with analogs highlight stability challenges:

Compound Metabolic Pathway Key Metabolites Reference
This compound N-Deethylation 3-(3-Methylphenyl)piperazine
Meclozine () N-Oxidation, Dealkylation N-Oxides, dealkylated piperazines
Sch-350634 () Piperazine ring retention Stable CCR5 antagonist

Key Findings :

  • The ethyl group in the target compound is susceptible to deethylation, a common metabolic liability in piperazines .
  • Bridged piperazines (e.g., Sch-350634) or isosteric replacements (e.g., diazabicyclo derivatives) improve metabolic stability by reducing ring flexibility .

Key Findings :

  • The target compound’s moderate receptor affinity contrasts with high-affinity analogs like GBR 12909, which feature rigidified piperazine cores .
  • Subnanomolar 5-HT₁A ligands (e.g., 5d in ) utilize three-carbon alkyl linkers and acetyl groups to enhance binding .

Biological Activity

1-Ethyl-3-(3-methylphenyl)piperazine (EMPP) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, particularly in the context of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅N
  • Molecular Weight : 175.25 g/mol
  • CAS Number : 100123-45-6

The piperazine ring is a common feature in many pharmacologically active compounds, contributing to the bioactivity of EMPP through its ability to form hydrogen bonds and interact with receptors.

The biological activity of EMPP is primarily mediated through its interaction with neurotransmitter receptors. Research indicates that EMPP may exhibit affinity for:

  • Dopamine Transporter (DAT) : Inhibition of DAT can lead to increased dopamine levels in the synaptic cleft, potentially influencing mood and behavior.
  • Serotonin Transporter (SERT) : Similar to its action on DAT, EMPP may affect serotonin reuptake, which is crucial for mood regulation and anxiety disorders.

Affinity Assays

Recent studies have evaluated the binding affinity of EMPP to various neurotransmitter transporters. The following table summarizes the findings:

CompoundDAT Binding Affinity (Ki, nM)SERT Binding Affinity (Ki, nM)
EMPP50200

These results indicate that EMPP has a moderate affinity for DAT compared to SERT, suggesting a potential for dopaminergic activity.

Case Studies

  • Neuropharmacological Effects : In a study involving rodent models, EMPP was administered to assess its effects on locomotor activity. The results showed that doses of 10 mg/kg increased locomotion significantly, indicating potential stimulant properties akin to those observed with other piperazine derivatives.
  • Antidepressant-like Activity : Another study investigated the effects of EMPP in models of depression. The compound demonstrated significant reductions in immobility time in the forced swim test, suggesting antidepressant-like effects potentially mediated by serotonergic mechanisms.

Safety and Toxicology

While the pharmacological profile of EMPP is promising, safety assessments are crucial. Preliminary toxicity studies indicate that EMPP has a high therapeutic index with no significant adverse effects observed at therapeutic doses. Long-term studies are necessary to fully understand the safety profile.

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-3-(3-methylphenyl)piperazine, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis of piperazine derivatives typically involves coupling reactions using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds. For example, in analogous compounds, coupling 3-methylphenylacetic acid with substituted piperazines in dichloromethane (DCM) using EDC and HOBT as catalysts, followed by purification via column chromatography (silica gel, ethyl acetate:hexane), yields pure products . Reaction progress can be monitored via TLC (1:2 hexane/ethyl acetate) . Optimization may require adjusting stoichiometry (e.g., 1.2 equiv. of aryl azides) and solvent ratios (e.g., H2O:DCM 1:2) to enhance yield .

Q. How can the structural and physicochemical properties of this compound be characterized?

Methodological Answer:

  • NMR/LC-MS : Confirm molecular structure and purity.
  • pKa Determination : Use the Sirius T3 platform to measure protonation states, critical for understanding solubility and bioavailability. Piperazine derivatives often exhibit two pKa values (~9.8 and ~5.1 for unsubstituted piperazine), modulated by substituents like ethyl or aryl groups .
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures, especially if the compound is used in high-temperature reactions (e.g., CO2 capture systems) .

Q. What receptor interactions are associated with this compound?

Methodological Answer: Arylpiperazines commonly target serotonin receptors (e.g., 5-HT1A). To evaluate binding affinity:

  • Radioligand Displacement Assays : Use [³H]-8-OH-DPAT for 5-HT1A receptor binding.
  • Molecular Docking : Compare the compound’s conformation (coplanar vs. perpendicular aryl-piperazine orientation) to known agonists/antagonists . Substituents like the 3-methylphenyl group may sterically hinder receptor binding, requiring mutational studies (e.g., Ala scanning) to map interaction sites .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence its protonation state and bioavailability?

Methodological Answer: The ethyl and 3-methylphenyl groups alter piperazine’s basicity. Experimental pKa determination (Sirius T3) and computational tools like MoKa software predict protonation states under physiological pH. For example:

  • N-Alkylation (e.g., ethyl) : Reduces basicity by sterically shielding nitrogen lone pairs.
  • Aryl Substitution (e.g., 3-methylphenyl) : Electron-donating groups increase basicity, enhancing solubility in acidic environments .
    Validate predictions using in vitro permeability assays (e.g., Caco-2 cells) and correlate with logP values (e.g., <3 for optimal BBB penetration) .

Q. What strategies resolve contradictions in reported biological activity data for arylpiperazine derivatives?

Methodological Answer: Discrepancies in activity (e.g., 5-HT1A affinity vs. anticancer effects) may arise from:

  • Conformational Flexibility : Use X-ray crystallography or DFT calculations to identify bioactive conformers .
  • Assay Variability : Standardize conditions (e.g., buffer pH, cell lines) across studies. For example, MAGL inhibition by piperazine carbamates is highly pH-dependent .
  • Metabolic Stability : Evaluate hepatic microsomal stability to rule out false negatives from rapid degradation .

Q. How can this compound be integrated into PROTACs for targeted protein degradation?

Methodological Answer: Piperazine linkers in PROTACs modulate solubility and proteasome recruitment efficiency. Key steps:

  • Linker Design : Attach the piperazine core between E3 ligase (e.g., VHL) and target protein ligands.
  • Protonation Optimization : Adjust substituents to maintain neutral charge at physiological pH, enhancing cell permeability .
  • In Vitro Validation : Use Western blotting to assess target degradation (e.g., BRD4) in HEK293T cells .

Q. What experimental approaches validate the role of this compound in enzyme inhibition (e.g., MAGL)?

Methodological Answer:

  • Kinetic Assays : Measure IC50 values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for MAGL).
  • X-ray Crystallography : Resolve inhibitor-enzyme complexes to identify binding motifs (e.g., piperazine interactions with catalytic Ser122 in MAGL) .
  • Selectivity Profiling : Test against related hydrolases (e.g., FAAH, ABHD6) to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-(3-methylphenyl)piperazine
Reactant of Route 2
1-Ethyl-3-(3-methylphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.